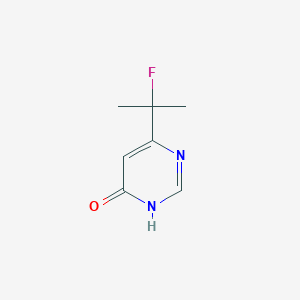
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Descripción general
Descripción
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (FMEP) is an organic compound that is a member of the pyrimidine family. It is a fluorinated derivative of pyrimidine, which is a heterocyclic aromatic organic compound. FMEP has been studied extensively for its various uses in scientific research, such as its biochemical and physiological effects, its synthesis method, and its application in lab experiments.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of “6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one”
The compound “6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one” has several potential applications in scientific research. Below is a detailed analysis of unique applications across different fields:
Oncology: Enhancing Chemotherapeutic Efficacy: In the field of oncology, this compound may be utilized to improve the therapeutic benefit of chemotherapeutic agents. It can be part of combinatorial methods to enhance the efficacy of drugs like bisantrene, which are used in the treatment of malignancies . By acting as an analog or derivative, it could potentially reduce side effects and increase the effectiveness of cancer treatments.
Mecanismo De Acción
Target of Action
The primary target of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is the human 11-β-hydroxysteroid dehydrogenase type 1 enzyme (11βHSD1) . This enzyme plays a crucial role in the regulation of the occupancy and activation of steroid hormone receptors by converting steroid hormones into their inactive metabolites .
Mode of Action
The compound acts as an inhibitor of the 11βHSD1 enzyme . By binding to this enzyme, it prevents the conversion of active glucocorticoids into their inert forms, thereby influencing the action of these hormones .
Biochemical Pathways
The inhibition of 11βHSD1 affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By inhibiting 11βHSD1, the compound can potentially ameliorate disorders associated with excessive glucocorticoid action, such as diabetes, obesity, and age-related cognitive dysfunction .
Result of Action
The inhibition of 11βHSD1 by 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can lead to a decrease in the conversion of active glucocorticoids to their inert forms . This could potentially result in a reduction of glucocorticoid action, which may be beneficial in the treatment of disorders such as diabetes, obesity, and age-related cognitive dysfunction .
Propiedades
IUPAC Name |
4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-7(2,8)5-3-6(11)10-4-9-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZBYKWRWBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)NC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)
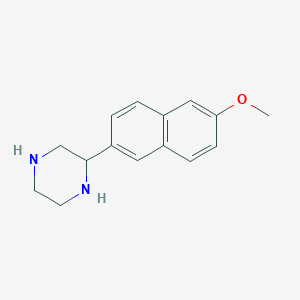
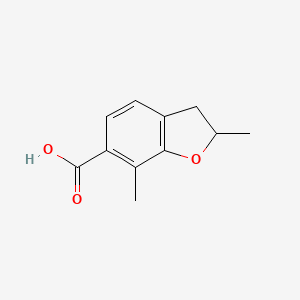
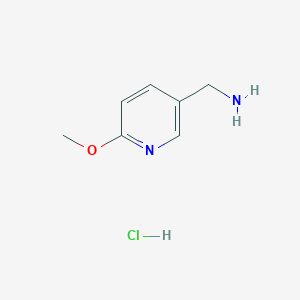


![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)

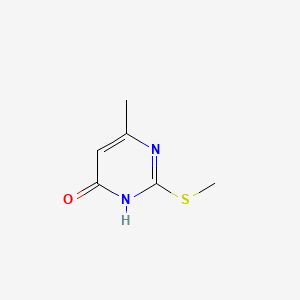
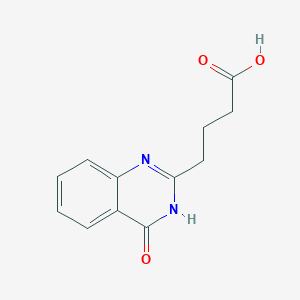
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
